molecular formula C22H24N2O2 B11089928 3-[(4-Aminophenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one

3-[(4-Aminophenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one

Cat. No.: B11089928
M. Wt: 348.4 g/mol
InChI Key: OIZUVARYFMYVDW-LJGUHKSDSA-N
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Description

3-(4-Aminoanilino)-5,5-dimethyl-2-(2-phenylacetyl)-2-cyclohexen-1-one is an organic compound with a complex structure that includes an amino group, a phenylacetyl group, and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminoanilino)-5,5-dimethyl-2-(2-phenylacetyl)-2-cyclohexen-1-one typically involves multiple steps. One common method starts with the preparation of the cyclohexenone ring, followed by the introduction of the phenylacetyl group and the aminoanilino group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminoanilino)-5,5-dimethyl-2-(2-phenylacetyl)-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-Aminoanilino)-5,5-dimethyl-2-(2-phenylacetyl)-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-aminoanilino)-5,5-dimethyl-2-(2-phenylacetyl)-2-cyclohexen-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminoanilino)-5,5-dimethyl-2-(2-phenylacetyl)-2-cyclohexen-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

(2E)-3-(4-aminophenyl)imino-2-(1-hydroxy-2-phenylethylidene)-5,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C22H24N2O2/c1-22(2)13-18(24-17-10-8-16(23)9-11-17)21(20(26)14-22)19(25)12-15-6-4-3-5-7-15/h3-11,25H,12-14,23H2,1-2H3/b21-19+,24-18?

InChI Key

OIZUVARYFMYVDW-LJGUHKSDSA-N

Isomeric SMILES

CC1(CC(=NC2=CC=C(C=C2)N)/C(=C(/CC3=CC=CC=C3)\O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NC2=CC=C(C=C2)N)C(=C(CC3=CC=CC=C3)O)C(=O)C1)C

Origin of Product

United States

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